3-(Dec-3-ene-1,5-diyn-1-yl)furan
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Overview
Description
3-(Dec-3-ene-1,5-diyn-1-yl)furan is a unique organic compound characterized by its furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination . This reaction is carried out under controlled conditions to ensure the formation of the desired enediyne structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available biomass-derived furans and appropriate alkynes. The process may involve catalytic reactions and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
3-(Dec-3-ene-1,5-diyn-1-yl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)furan involves its ability to undergo cycloaromatization reactions, leading to the formation of reactive intermediates such as diradicals . These intermediates can interact with biological molecules, including DNA, leading to strand cleavage and potential anticancer activity. The molecular targets and pathways involved include DNA intercalation and hydrogen atom abstraction from the deoxyribose ring.
Comparison with Similar Compounds
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: Similar enediyne structure with comparable reactivity towards nucleophiles.
Cyclopenteno[3,4]cyclodec-1,5-diyne-3-ene: Another enediyne with similar chemical properties.
Uniqueness: 3-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo cycloaromatization and form reactive intermediates makes it particularly valuable in medicinal chemistry and materials science.
Properties
CAS No. |
823227-92-5 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylfuran |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h7-8,11-13H,2-4H2,1H3 |
InChI Key |
BCXLPZHDLAGSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=COC=C1 |
Origin of Product |
United States |
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